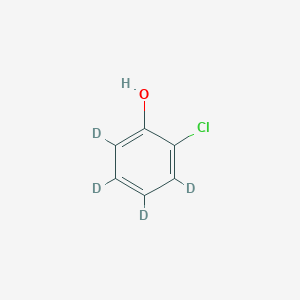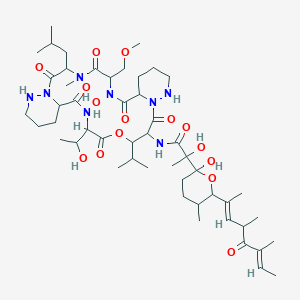![molecular formula C23H32N4O8 B165364 [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate CAS No. 137057-43-3](/img/structure/B165364.png)
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, also known as BuMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuMA is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is not fully understood, but it is believed to involve the activation of adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including the regulation of blood flow, inflammation, and apoptosis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is believed to activate the A2A adenosine receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have various biochemical and physiological effects in the body. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as ribonucleotide reductase and thymidylate synthase. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
In addition to its anti-cancer effects, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to have cardiovascular effects. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to reduce blood pressure in hypertensive animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has several advantages for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a potent inhibitor of cancer cell proliferation, making it a valuable tool for studying cancer biology. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a selective activator of the A2A adenosine receptor, making it a valuable tool for studying adenosine receptor signaling.
However, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate also has some limitations for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex molecule that requires expertise in organic chemistry for synthesis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research. One area of research is the development of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, such as in the treatment of autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate and its potential applications in cancer and cardiovascular diseases.
Conclusion:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, or [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have anti-cancer and cardiovascular effects, and has potential applications in the treatment of various diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research is an exciting area of research with many future directions.
Métodos De Síntesis
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate involves the protection of the hydroxyl group of adenosine with butanoyl chloride, followed by the protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride. The resulting intermediate is then treated with butyric anhydride to form [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is in the treatment of cancer. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been studied for its potential applications in cardiovascular diseases, such as ischemic heart disease and hypertension. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases.
Propiedades
Número CAS |
137057-43-3 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
Fórmula molecular |
C23H32N4O8 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C23H32N4O8/c1-5-8-15(28)32-11-14-19(34-16(29)9-6-2)20(35-17(30)10-7-3)23(33-14)27-13-26-18-21(27)24-12-25-22(18)31-4/h12-14,19-20,23H,5-11H2,1-4H3/t14-,19-,20+,23-/m1/s1 |
Clave InChI |
RLXWNXSONLCZDP-PRLVQNESSA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES canónico |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




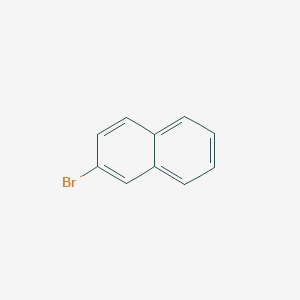
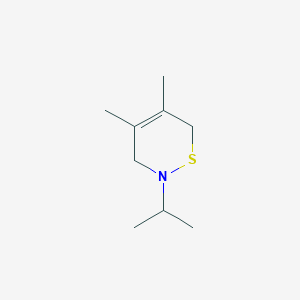
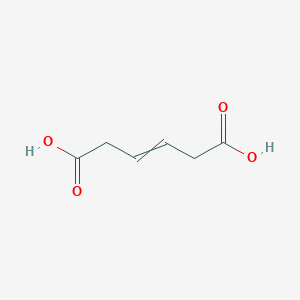
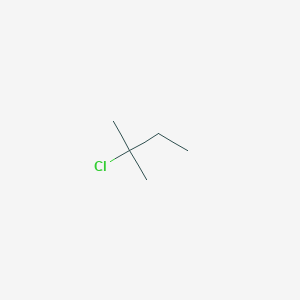
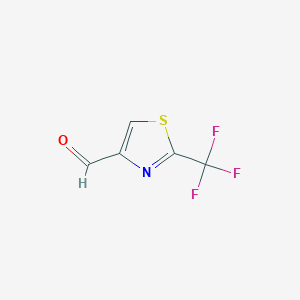
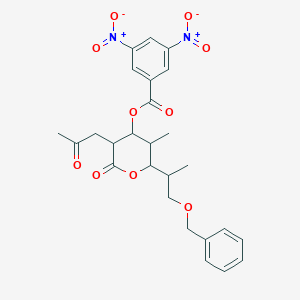
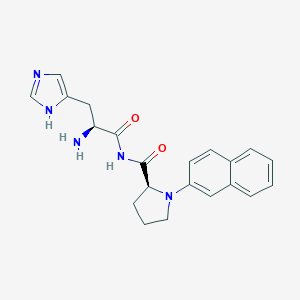
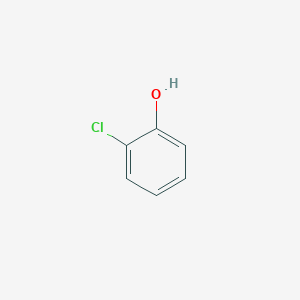
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
